molecular formula C21H19ClN2O4S B4558935 N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No.: B4558935
M. Wt: 430.9 g/mol
InChI Key: YXTSFPUPNXIGGE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C21H19ClN2O4S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0754060 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bond Studies and Molecular Structure Analysis

Research on similar compounds has shown that substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides exhibit interesting properties related to hydrogen bonding and molecular structure. For instance, Romero and Margarita (2008) synthesized and characterized six substituted compounds, revealing intra- and intermolecular hydrogen-bonds in solution, as confirmed by variable temperature NMR experiments. The molecular structure of selected compounds was determined by X-ray crystallography, providing insights into the electronic behavior of intramolecular hydrogen bonds established by NBO studies (Romero & Margarita, 2008).

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to N-(3-chlorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide have been extensively explored. For example, Wang et al. (2011) synthesized several derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, investigating the influence of solvent on chlorination. Their research provides valuable information on the reactivity and potential applications of these compounds in various chemical contexts (Wang et al., 2011).

Potential Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating potential anticancer, anti-inflammatory, and analgesic agents. Their research showed that compounds containing halogens on the aromatic ring, especially compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable activities in these areas. This study highlights the pharmaceutical applications of these compounds and their potential as therapeutic agents (Rani et al., 2014).

Potential as Insecticidal Agents

Research by Rashid et al. (2021) on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study underscores the applicability of these compounds in agricultural settings, providing a foundation for developing new pest control solutions (Rashid et al., 2021).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-15-5-7-17(8-6-15)24-29(26,27)20-11-9-19(10-12-20)28-14-21(25)23-18-4-2-3-16(22)13-18/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTSFPUPNXIGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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